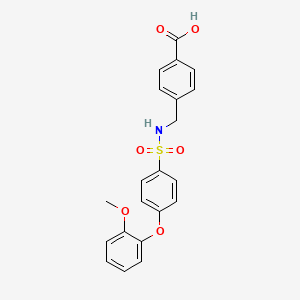

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid

Descripción

This compound is a sulfonamide-functionalized benzoic acid derivative characterized by:

- A benzoic acid core at the 4-position.

- A methyl bridge linking the sulfonamide group to the aromatic ring.

- A 4-(2-methoxyphenoxy)phenyl substituent on the sulfonamide nitrogen.

Propiedades

IUPAC Name |

4-[[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6S/c1-27-19-4-2-3-5-20(19)28-17-10-12-18(13-11-17)29(25,26)22-14-15-6-8-16(9-7-15)21(23)24/h2-13,22H,14H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSVKGCKTUPPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methodology:

-

- 2-Substituted benzoic acids or their derivatives (e.g., chlorosulfonic acid derivatives).

- Amine precursors, such as 4-(2-methoxyphenoxy)aniline or related compounds.

-

- The reaction typically proceeds in the presence of a base like triethylamine or pyridine to neutralize the HCl generated.

- Solvent systems often include dichloromethane, tetrahydrofuran (THF), or acetonitrile, depending on solubility.

Procedure:

-

- 2-Substituted benzoic acid is reacted with chlorosulfonic acid at elevated temperatures (~95°C) to yield the sulfonyl chloride intermediate.

- The sulfonyl chloride is then reacted with the amine (e.g., 4-(2-methoxyphenoxy)aniline) in the presence of triethylamine, DMAP, or other catalysts, at room temperature or mild heating, to form the sulfonamide linkage.

Alternative amidation approach:

- Using sulfonic acid derivatives directly with amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate amide bond formation.

Aromatic Substitution and Functional Group Introduction

The methoxyphenoxy group is introduced via nucleophilic aromatic substitution or etherification:

-

- Phenolic hydroxyl groups are reacted with methylating agents such as methyl iodide or dimethyl sulfate in the presence of base (potassium carbonate) to introduce the methoxy group.

- Alternatively, phenol derivatives can be reacted with methylating agents under basic conditions to obtain the 2-methoxyphenoxy moiety.

Formation of the phenoxy linkage:

- Phenol derivatives are reacted with appropriate halides or activated intermediates to form the phenoxy group on the aromatic ring.

Assembly of the Final Compound

The final compound is assembled by linking the sulfonamide-containing aromatic system with the benzoic acid moiety:

-

- The benzoic acid derivative is activated as an acid chloride or ester, then coupled with the sulfonamide intermediate.

- Alternatively, direct amidation of the carboxylic acid with amines under carbodiimide-mediated coupling is employed.

-

- The product is purified through recrystallization or chromatography, ensuring high purity (>97%).

Representative Reaction Scheme

Step 1: Synthesis of sulfonyl chloride intermediate

2-Substituted benzoic acid + chlorosulfonic acid → sulfonyl chloride

Step 2: Formation of sulfonamide

Sulfonyl chloride + 4-(2-methoxyphenoxy)aniline + base → sulfonamide

Step 3: Final assembly

Sulfonamide + activated benzoic acid derivative (e.g., acid chloride) → target compound

Research Findings and Optimization Strategies

-

- Recrystallization from ethanol or chromatography on silica gel ensures high purity, critical for biological activity testing.

Análisis De Reacciones Químicas

Types of Reactions

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen-containing groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid has been studied for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Agents : The sulfonamide group is known for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the sulfonamide group is often linked to antibacterial activity, which could be explored in future drug development .

Biochemical Research

The compound can serve as a biochemical reagent in various assays and experiments:

- Enzyme Inhibition Studies : It may be utilized to study enzyme inhibition mechanisms, particularly those involving sulfonamide interactions with target enzymes. This could provide insights into the design of more effective inhibitors .

- Cell Culture Experiments : Researchers can use this compound in cell culture systems to assess its effects on cell proliferation and apoptosis, contributing to cancer research efforts .

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

- Polymer Chemistry : Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This aspect is still under exploration but holds promise for future applications .

Data Table of Applications

| Application Area | Potential Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Investigated for treating inflammatory diseases |

| Antimicrobial activity | Potential antibacterial properties | |

| Biochemical Research | Enzyme inhibition studies | Insights into enzyme-target interactions |

| Cell culture experiments | Effects on cancer cell lines | |

| Material Science | Polymer chemistry | Enhancements in material properties |

Case Study 1: Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of sulfonamide compounds similar to this compound. The study demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory drugs based on this scaffold .

Case Study 2: Antimicrobial Activity

A research article in Antibiotics explored the antimicrobial efficacy of various sulfonamide derivatives. The findings indicated that compounds with structural similarities to this compound exhibited notable activity against Gram-positive bacteria, prompting further investigation into their mechanisms of action .

Mecanismo De Acción

The mechanism of action of 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Key Structural Features

Key Observations :

- Substituent Bulkiness: The target compound’s 2-methoxyphenoxy group (electron-rich) contrasts with ’s sterically hindered tetramethylphenyl group, which may affect binding pocket accessibility .

- Linker Flexibility : The methyl bridge in the target compound and enhances conformational flexibility compared to direct sulfamoyl linkages in and .

- Electronic Effects : The methoxy group in the target compound and could enhance solubility or hydrogen-bonding interactions vs. halogenated analogs (e.g., 4-((2,6-dichlorophenyl)sulfonamido)benzoic acid in ) .

Physicochemical Properties

- Melting Points : and report high melting points (>200°C), suggesting crystalline stability due to hydrogen bonding from sulfonamide and carboxylic acid groups . The target compound likely shares this trend.

Actividad Biológica

4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid, with the CAS number 885268-84-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. It has been studied for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research due to its role in insulin signaling pathways.

Antidiabetic Effects

Research indicates that derivatives of sulfonamide compounds, similar to this compound, can improve insulin sensitivity and glucose tolerance. A study highlighted that certain PTP1B inhibitors enhanced insulin action by modulating gene expression related to insulin signaling, such as IRS1, PI3K, and AMPK .

Inhibition of Lipid Accumulation

In vitro studies have shown that compounds with similar structures can inhibit lipid accumulation in adipocytes (fat cells). This effect was observed in 3T3-L1 cells treated with these compounds, indicating a potential role in managing obesity-related disorders .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. While detailed IC50 values specific to this compound are not widely reported, related compounds have shown selective inhibition against cancer cells while sparing normal cells .

Case Studies

Several studies have explored the effects of similar sulfonamide compounds on biological systems:

- PTP1B Inhibition : A study found that a structurally similar compound exhibited an IC50 value of 0.92 µM against PTP1B, showcasing significant potency in enhancing insulin signaling pathways .

- Adipogenesis : Another research project demonstrated that certain sulfonamide derivatives inhibited adipogenesis in vitro by affecting the expression of key transcription factors involved in fat cell differentiation .

- Lipid Metabolism : In animal models, compounds analogous to this compound improved lipid profiles and reduced hyperglycemia, suggesting therapeutic potential for metabolic syndrome .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H19NO6S |

| Molecular Weight | 413.44 g/mol |

| CAS Number | 885268-84-8 |

| Purity | 95-97% |

| Potential Applications | Diabetes management, obesity treatment |

| Mechanism of Action | PTP1B inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid, and what reaction conditions are critical for high yield?

- Methodology : The synthesis involves multi-step reactions, including sulfonamide bond formation and methoxy group introduction. Key steps:

- Step 1 : React 4-(2-methoxyphenoxy)benzenesulfonyl chloride with a benzylamine derivative (e.g., 4-aminomethylbenzoic acid) in anhydrous DMF at 0–5°C under nitrogen to form the sulfonamide linkage.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.5 in 3:2 hexane:EtOAc) .

- Critical Conditions : Maintain pH control during sulfonylation (pH 7–8) to prevent hydrolysis. Use excess sulfonyl chloride (1.2 eq) and triethylamine (2 eq) as a base .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze and NMR spectra for diagnostic peaks:

- Sulfonamide NH proton: δ 10.2–10.5 ppm (broad singlet).

- Methoxy groups: δ 3.8–3.9 ppm (singlet).

- Aromatic protons: δ 6.8–7.8 ppm (multiplets) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) to confirm stereoelectronic effects .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

- Methodology :

- Solubility : Test in DMSO (≥50 mM stock solutions) and dilute in PBS (pH 7.4) for cellular assays. Use surfactants (e.g., Tween-80) for hydrophobic intermediates .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to photosensitive methoxy groups .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxyphenoxy and sulfonamido groups influence reactivity in nucleophilic substitution or oxidation reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electron density. The methoxy group donates electrons via resonance, activating the adjacent phenoxy ring for electrophilic substitution. The sulfonamido group withdraws electrons, stabilizing intermediates in SNAr reactions .

- Experimental Validation : Perform kinetic studies on bromination or nitration reactions. Compare rates with control compounds lacking methoxy/sulfonamido groups .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cellular toxicity) for this compound?

- Methodology :

- Dose-Response Profiling : Test IC values across concentrations (1 nM–100 µM) in both enzyme assays (e.g., recombinant kinases) and cell viability tests (MTT assay).

- Off-Target Analysis : Use proteome-wide affinity chromatography (e.g., pull-down assays with SILAC labeling) to identify non-specific binding partners .

Q. How can computational modeling predict interactions between this compound and protein targets (e.g., carbonic anhydrase or kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding poses. Focus on sulfonamide coordination to zinc in carbonic anhydrase (bond distance ~2.1 Å) and π-π stacking with kinase hinge regions .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.